2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
“2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Compounds related to "2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide" have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). One study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in PDT, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another study focused on the synthesis of benzenesulfonamide derivatives that inhibited carbonic anhydrase I and II isoenzymes. These inhibitors have therapeutic potential in conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. The study found that certain derivatives showed strong inhibitory effects, suggesting their utility in further detailed carbonic anhydrase inhibition studies (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Future Directions
Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” and similar compounds may be the subject of future research.
Mechanism of Action
Target of Action
Thiophene-based compounds have been shown to exhibit a variety of biological effects . For example, some thiophene derivatives are known to have anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . The sulfone group in the compound can act as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic pinacol esters, can be influenced by factors such as ph .
Result of Action
Thiophene derivatives are known to have various biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Action Environment
Factors such as ph can influence the stability of similar compounds .
properties
IUPAC Name |
2-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZBNYKWOAYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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